Lipophilicity Tuning: log P Differential of –0.84 vs. the 1‑Methyl Homolog
The 1‑ethyl derivative (log P –1.03) is 0.84 log units more hydrophilic than the (R)‑1‑methyl analog (log P –0.19), a difference that alters predicted blood–brain‑barrier passive permeability and aqueous solubility by roughly one order of magnitude [1]. In CNS programs where excessive lipophilicity correlates with hERG binding, phospholipidosis, and metabolic instability, this shift enables fine‑tuning of the property window without changing the core scaffold.
| Evidence Dimension | Octanol–water partition coefficient (log P) |
|---|---|
| Target Compound Data | log P = –1.03 (4‑amino‑1‑ethylpyrrolidin‑2‑one) |
| Comparator Or Baseline | (R)‑4‑amino‑1‑methylpyrrolidin‑2‑one: log P = –0.19 |
| Quantified Difference | Δlog P = –0.84 (target compound is more hydrophilic) |
| Conditions | Calculated log P values reported by Fluorochem (target) and Ambinter (comparator); experimental determination method not fully specified in vendor datasheets. |
Why This Matters
Procurement of the precisely N‑ethylated scaffold avoids an uncontrolled ~0.84 log P drift that could push a lead series outside CNS drug‑like space or into a high‑clearance liability zone.
- [1] Ambinter. (R)-4-Amino-1-methylpyrrolidin-2-one, AMB33295339. Molecular Weight 114.146, logP –0.186. View Source
